molecular formula C10H9Cl2NO2 B8768628 alpha,alpha-Dichloroacetoacetanilide

alpha,alpha-Dichloroacetoacetanilide

Cat. No.: B8768628
M. Wt: 246.09 g/mol
InChI Key: STYLOIFXMPTTDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha,alpha-Dichloroacetoacetanilide is a chlorinated acetanilide derivative characterized by two chlorine atoms substituted at the alpha positions of the acetyl group.

Properties

Molecular Formula

C10H9Cl2NO2

Molecular Weight

246.09 g/mol

IUPAC Name

2,2-dichloro-3-oxo-N-phenylbutanamide

InChI

InChI=1S/C10H9Cl2NO2/c1-7(14)10(11,12)9(15)13-8-5-3-2-4-6-8/h2-6H,1H3,(H,13,15)

InChI Key

STYLOIFXMPTTDR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares alpha,alpha-Dichloroacetoacetanilide with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Key Applications
Acetanilide 103-84-4 C₈H₉NO 135.17 Amide DSC calibration standard
alpha-Chloro-2,6-dimethylacetanilide 1131-01-7 C₁₀H₁₂ClNO 197.66 Amide, Chloro, Dimethyl Pharmaceutical intermediate (e.g., Lidocaine synthesis)
Dichloroacetyl chloride 79-36-7* C₂H₂Cl₂O 147.85 Acid chloride, Dichloro Reagent in organic synthesis
This compound Not available C₈H₇Cl₂NO 204.05 (calc.) Amide, Dichloro Hypothesized: Drug synthesis, agrochemicals

Note: Dichloroacetyl chloride's CAS number is inferred from , which lists synonyms like "Dichloroacetic acid chloride."

Key Observations:
  • Acetanilide lacks chlorine substituents, reducing its reactivity compared to chlorinated analogs. It is primarily used as a calibration standard due to its stable melting point .
  • alpha-Chloro-2,6-dimethylacetanilide (CAS 1131-01-7) features a single chlorine atom and two methyl groups on the aromatic ring. This structure is critical in synthesizing Lidocaine derivatives, where the chloro group facilitates nucleophilic substitution reactions .
  • Dichloroacetyl chloride () shares the dichloro motif but replaces the amide group with a reactive acid chloride, making it more volatile and suitable for acylations.
  • This compound ’s dichloro substitution likely enhances its electrophilicity, enabling applications in cross-coupling reactions or as a precursor in drug development.

Research Findings and Trends

  • Structural Analogues: discusses diphenylamine analogs with structural similarities to thyroid hormones .
  • Toxicity and Safety : Dichloroacetyl chloride () is classified as extremely hazardous due to its corrosive nature . By contrast, this compound’s amide group may reduce volatility and toxicity, though this requires empirical validation.

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